(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine
Description
Properties
CAS No. |
920798-52-3 |
|---|---|
Molecular Formula |
C19H22FNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C19H22FNO3/c1-22-17-8-5-15(18(11-17)23-2)12-21-9-10-24-19(13-21)14-3-6-16(20)7-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1 |
InChI Key |
ZITAPXMAOSBJGY-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Biological Activity
The compound (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22FNO3
- Molecular Weight : 321.37 g/mol
- CAS Number : [insert CAS number if available]
The compound features a morpholine ring substituted with a dimethoxyphenyl group and a fluorophenyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related derivatives have been reported to range from 0.22 to 0.25 μg/mL against various pathogens, suggesting a strong potential for antimicrobial applications .
Antiparasitic Effects
Research has shown that morpholine derivatives possess antiparasitic activity. For example, certain analogs demonstrated IC50 values in the range of 18.3 to 61.7 µM against Leishmania amazonensis, indicating their effectiveness in inhibiting parasite growth . This suggests that (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine could be explored further for its antiparasitic properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM and 0.52–2.67 µM respectively .
- Biofilm Formation Inhibition : Compounds in this class have demonstrated the ability to reduce biofilm formation in bacteria such as Staphylococcus aureus, which is critical for treating persistent infections .
Study on Antimicrobial Efficacy
A study conducted on various morpholine derivatives, including those structurally related to our compound, assessed their antimicrobial efficacy against clinical isolates. The results highlighted that the most active derivatives showed significant bactericidal effects with low hemolytic activity, indicating their potential as safe therapeutic agents .
In Vitro Antiparasitic Activity
In vitro studies evaluating the antiparasitic effects of morpholine derivatives revealed promising results against Toxoplasma gondii, with IC50 values indicating effective inhibition of parasite proliferation . This supports the hypothesis that (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine could exhibit similar activity.
Data Tables
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of morpholine derivatives, including (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine. Research indicates that modifications in the structure can enhance activity against various viral targets. For example, derivatives with specific substitutions have shown promising results in inhibiting viral replication at low concentrations, suggesting that this compound could be explored further for antiviral drug development .
Anticancer Properties
Morpholine derivatives have been investigated for their anticancer activities. The structural features of (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic application .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Morpholines are known to interact with neurotransmitter systems, and derivatives like (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine may influence cognitive functions or serve as anxiolytics or antidepressants. Ongoing research aims to elucidate these effects and their mechanisms of action .
Case Study 1: Antiviral Mechanism
A study published in MDPI examined the efficacy of various morpholine derivatives against viral infections. The findings revealed that specific substitutions at the phenyl rings significantly enhanced antiviral activity, with IC50 values indicating potent inhibition of viral replication . This suggests that (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine could be optimized for better efficacy.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of morpholine derivatives and tested them against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, with mechanisms linked to apoptosis induction and cell cycle arrest. The structure of (2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine was noted as particularly promising due to its unique substituents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Research Findings and Structure-Activity Relationships (SAR)
- Chirality : The S-configuration at the 2-position in the target compound is crucial for enantioselective interactions, as seen in other chiral morpholine derivatives (e.g., ’s (S)-2-((morpholin-4-yl)methyl)pyrrolidine) .
- Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may optimize target binding compared to chlorine, as observed in kinase inhibitors .
- Methoxy Groups : The 2,4-dimethoxy substitution could enhance solubility via hydrogen bonding while maintaining lipophilicity, contrasting with the nitro group’s polar effects .
- Heterocycle Modifications : Azetidine-based analogs () demonstrate how altering the core heterocycle impacts conformational flexibility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
